ARS-1630

Description

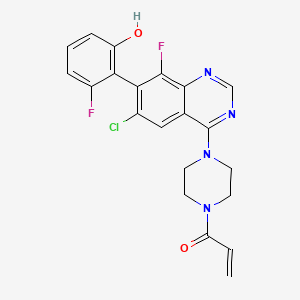

The exact mass of the compound (S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery of the ARS-1620 Scaffold: A Progenitor for Covalent KRAS G12C Inhibitors

Abstract

For decades, the Kirsten Rat Sarcoma (KRAS) oncoprotein was considered "undruggable," representing a formidable challenge in oncology drug discovery. The discovery of allele-specific covalent inhibitors targeting the KRAS G12C mutation marked a paradigm shift, transforming the therapeutic landscape for a significant patient population. This guide provides a detailed technical narrative of the discovery of the ARS-1620 scaffold, a pioneering molecule in this class. We will dissect the strategic rationale, key experimental methodologies, and pivotal data that established the in vivo proof-of-concept for direct KRAS G12C inhibition. This document clarifies the relationship between the potent inhibitor ARS-1620 and its less active enantiomer, ARS-1630, and serves as a comprehensive resource on the foundational science that paved the way for clinically approved KRAS G12C inhibitors.

The KRAS G12C Challenge: A Historic "Undruggable" Target

KRAS is a small GTPase that functions as a molecular switch in cellular signaling. It cycles between an active, GTP-bound state and an inactive, GDP-bound state.[1] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading (activation), and GTPase Activating Proteins (GAPs), which accelerate GTP hydrolysis (inactivation).[1]

Activating mutations in the KRAS gene are among the most common drivers in human cancers, including a large percentage of non-small cell lung cancers (NSCLC), colorectal cancers, and pancreatic cancers.[2][3] These mutations typically impair the intrinsic GTPase activity or render the protein insensitive to GAPs, leading to a constitutively active, GTP-bound state that drives uncontrolled cell proliferation via downstream pathways like the RAF-MEK-ERK cascade.[1][3]

For years, the high affinity of KRAS for GTP and the absence of deep, well-defined pockets on its surface made direct inhibition with small molecules seem impossible. The breakthrough came from focusing on a specific mutation: G12C, where a glycine is replaced by a cysteine at codon 12. This mutation, prevalent in about 12-14% of NSCLC cases, introduces a reactive thiol group, creating a unique opportunity for a targeted, covalent therapeutic strategy.[3][4]

Caption: Simplified KRAS signaling pathway.

A New Pocket, A New Paradigm: The Switch-II Pocket (S-IIP) Inhibitors

The key insight that unlocked KRAS G12C was the identification of an inducible, allosteric pocket adjacent to the mutant Cysteine-12, known as the Switch-II Pocket (S-IIP).[5][6] Crucially, this pocket is accessible only when KRAS G12C is in its inactive, GDP-bound state.[5] This discovery established a new therapeutic strategy: design a molecule that could covalently bind to Cys12 via the S-IIP, thereby trapping the KRAS protein in a permanently "off" state.

This approach, however, presented a significant challenge. Oncogenic KRAS is predominantly in the active, GTP-bound state. Therefore, for an inhibitor to work, the KRAS G12C protein must retain some level of GTPase activity, allowing it to cycle back to the drug-sensitive GDP state.[7] Early work by Wellspring Biosciences on precursor compounds like ARS-853 confirmed that KRAS G12C does indeed undergo this nucleotide cycling in cancer cells, validating the therapeutic hypothesis.[4][8]

Caption: Mechanism of action for ARS-1620.

From Scaffold to In Vivo Proof-of-Concept: The Development of ARS-1620

Building on the initial discoveries, a structure-based drug design program was initiated to improve the potency, selectivity, and pharmacokinetic properties of the early scaffolds. This effort, led by scientists at Wellspring Biosciences, culminated in the development of ARS-1620.[4][5] ARS-1620 was engineered for optimal geometry to engage the S-IIP and for high reactivity of its acrylamide warhead with the Cys12 nucleophile.[7] It is important to note that This compound is the less active enantiomer of ARS-1620 and was likely used as a negative control to demonstrate stereospecificity of the interaction.[6]

The development of ARS-1620 was not merely about affinity; it was a kinetic challenge. The inhibitor had to be potent and fast-acting enough to capture the transiently available GDP-bound state of KRAS G12C in a cellular environment with rapid nucleotide cycling.[2] The biochemical mechanism was later shown to be primarily driven by KRAS-mediated catalysis of the covalent reaction, which explains how potent inhibition can be achieved despite a relatively weak initial, reversible binding affinity.[8]

The true breakthrough was the demonstration that ARS-1620 could achieve rapid, sustained, and selective target occupancy in vivo, leading to significant tumor regression in xenograft models of KRAS G12C-mutant cancer.[2][5] This was the first definitive in vivo evidence that selectively targeting mutant KRAS was a viable therapeutic strategy.[5]

Comprehensive Characterization of the ARS-1620 Scaffold

A multi-tiered experimental cascade was essential to validate ARS-1620, progressing from biochemical assays to cellular models and finally to in vivo efficacy studies.

Data Presentation

The efficacy of the ARS-1620 scaffold was quantified across a range of assays, demonstrating potent and selective activity against KRAS G12C.

| Parameter | Cell Line | Genotype | Value | Reference |

| pERK IC50 | MIA PaCa-2 | KRAS G12C | ~0.2 µM | [5] |

| Cell Viability IC50 | H358 | KRAS G12C | ~0.03 µM | [5] |

| Cell Viability IC50 | H2122 | KRAS G12C | ~0.25 µM | [5] |

| Cell Viability IC50 | A549 | KRAS G12S | >10 µM | [5] |

| In Vivo Efficacy | H358 Xenograft | KRAS G12C | Tumor Regression | [2][5] |

Note: Specific IC50 values are approximated from published graphical data where exact numerical values were not provided in the text.

Experimental Protocols

This protocol assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of ERK, a key downstream node in the MAPK pathway.

-

Cell Seeding: Seed KRAS G12C mutant cells (e.g., H358) in 6-well plates to achieve 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once confluent, aspirate the media and replace it with serum-free media for 12-24 hours to reduce basal signaling.

-

Compound Treatment: Treat cells with a dose-response curve of ARS-1620 (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity. Normalize the pERK signal to the total ERK signal to control for loading differences.

This assay measures the anti-proliferative effect of the inhibitor by quantifying ATP levels, which correlate with the number of metabolically active cells.

-

Cell Seeding: Seed KRAS G12C (e.g., H358) and KRAS WT (e.g., A549) cells in white, clear-bottom 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.

-

Compound Addition: Prepare a 10-point, 3-fold serial dilution of ARS-1620 in culture medium. Add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Inhibitor Discovery Workflow

The path from concept to a validated lead compound like ARS-1620 follows a rigorous, multi-stage process.

Caption: A typical drug discovery workflow.

Conclusion: The Legacy of ARS-1620

The discovery of ARS-1620 was a landmark achievement in cancer research. It shattered the long-held dogma that KRAS was an undruggable target and provided the critical in vivo validation that selective, covalent inhibition of KRAS G12C was a viable and potent anti-tumor strategy.[2][5] While ARS-1620 itself did not advance to the clinic, it served as an indispensable chemical probe and a foundational scaffold. The learnings from its development, including the importance of targeting the GDP state and the need for optimal pharmacokinetics to maintain target coverage, directly informed the design of the first generation of FDA-approved KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849).[1][7] The story of ARS-1620 is a testament to the power of structure-based design, medicinal chemistry, and a deep understanding of target biology in overcoming one of oncology's most persistent challenges.

References

- 1. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdlinx.com [mdlinx.com]

- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wellspring Biosciences Announces Clearance of IND Application to Initiate Phase 1 Trial of KRAS G12C Mutant Inhibitor ARS-3248 [prnewswire.com]

- 5. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

ARS-1630: A Technical Guide to a KRAS G12C Covalent Inhibitor

Introduction: The Challenge of Targeting KRAS and the Advent of Covalent Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, governing cell proliferation, differentiation, and survival.[1] For decades, activating mutations in the KRAS gene, particularly at codon 12, have been identified as key drivers in a significant portion of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[2][3] The KRAS G12C mutation, where glycine is replaced by cysteine, has been a particularly challenging target for therapeutic intervention due to the protein's high affinity for GTP and the absence of a well-defined binding pocket.[3]

The paradigm of "undruggable" KRAS was shattered with the development of covalent inhibitors that specifically target the mutant cysteine residue at position 12.[4] These inhibitors function by irreversibly binding to KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and abrogating oncogenic signaling.[5][6] This technical guide provides an in-depth overview of ARS-1630, a notable compound in this class, focusing on its chemical properties, mechanism of action, and the experimental protocols for its characterization.

Chemical Structure and Properties of this compound

This compound is the less active enantiomer of ARS-1620, a potent and selective covalent inhibitor of KRAS G12C.[5] As enantiomers, this compound and ARS-1620 share the same molecular formula and weight, but differ in their three-dimensional arrangement, which has a profound impact on their biological activity. The R-atropisomer of ARS-1620 has been shown to be nearly 1000-fold less potent than the S-atropisomer (ARS-1620), and it is this less active form that is designated as this compound.[7]

The core chemical scaffold of this class of molecules is a quinazoline derivative.[8] The key structural features include an acrylamide "warhead" that forms the covalent bond with the cysteine-12 residue of KRAS G12C.[9]

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇ClF₂N₄O₂ | [8] |

| Molecular Weight | 430.84 g/mol | [10] |

| IUPAC Name | 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one (stereoisomer of ARS-1620) | [8] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [10] |

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

The inhibitory action of this compound, like its more active counterpart ARS-1620, is contingent on the dynamic cycling of the KRAS G12C protein between its active GTP-bound and inactive GDP-bound states.[5][6] The covalent inhibitor can only access and bind to the cysteine-12 residue when the protein is in the GDP-bound conformation, specifically within a region known as the Switch II pocket (S-IIP).[5][6]

Upon binding, the acrylamide moiety of this compound forms an irreversible covalent bond with the thiol group of the cysteine-12 residue. This modification effectively locks the KRAS G12C protein in its inactive state, preventing the exchange of GDP for GTP and thereby inhibiting the activation of downstream signaling cascades, most notably the RAF-MEK-ERK and PI3K-AKT pathways.[1][11][12]

Experimental Protocols for Characterization

The evaluation of KRAS G12C inhibitors like this compound involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

Experimental Workflow

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for unlabeled GTP. The inhibition of this exchange results in a stable fluorescent signal, allowing for the determination of the inhibitor's IC50 value.[13][14]

Materials:

-

Recombinant KRAS G12C protein pre-loaded with BODIPY-GDP

-

GTP solution

-

EDTA solution

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂, pH 7.4)

-

384-well, low-volume, black plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1X KRAS Assay Buffer.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in the 1X KRAS Assay Buffer to achieve a 10X final concentration.

-

Master Mix Preparation: Prepare a master mix containing the BODIPY-GDP loaded KRAS G12C protein in the 1X KRAS Assay Buffer.

-

Assay Plate Setup:

-

Add 17.5 µL of the Master Mix to each well of the 384-well plate.

-

Add 2.5 µL of the 10X this compound serial dilutions to the respective wells. For positive control wells (no inhibition), add 2.5 µL of assay buffer with the corresponding DMSO concentration.

-

-

Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

-

Initiate Exchange Reaction: Add a solution of GTP and EDTA to all wells to initiate the nucleotide exchange.

-

Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) every minute for 60-120 minutes.

-

Data Analysis: Plot the initial rate of fluorescence change against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Cell Viability (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells harboring the KRAS G12C mutation, which is an indicator of cell viability.[15][16]

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358) and a KRAS wild-type cell line for selectivity assessment.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.

Expected Outcomes and Comparative Insights

Given that this compound is the less active enantiomer, its potency is expected to be significantly lower than that of ARS-1620. For instance, while ARS-1620 exhibits an IC50 of approximately 150 nM in KRAS G12C mutant cell lines, the IC50 for this compound would be in the micromolar range, consistent with the reported ~1000-fold decrease in potency.[7][17]

Conclusion and Future Directions

This compound, as the less active enantiomer of a potent KRAS G12C inhibitor, plays a crucial role as a research tool. Its primary utility lies in its function as a negative control in experiments designed to validate the on-target effects of its more active counterpart, ARS-1620. The significant difference in activity between these two enantiomers underscores the high degree of stereospecificity required for effective binding to the Switch II pocket of KRAS G12C.

The development of ARS-1620 and related compounds has paved the way for clinically approved KRAS G12C inhibitors like Sotorasib (AMG-510) and Adagrasib (MRTX849), transforming the treatment landscape for patients with these mutations.[3] Ongoing research in this area focuses on overcoming acquired resistance and expanding the applicability of targeted therapies to other KRAS mutations.

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The current state of the art and future trends in RAS-targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ars-1620 | C21H17ClF2N4O2 | CID 137003167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. medchemexpress.com [medchemexpress.com]

The Decisive Role of Stereochemistry: A Technical Guide to the Enantiomers of ARS-1620 in KRAS G12C Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a pivotal moment in oncology research. Among these, ARS-1620 has served as a critical tool and a precursor to clinically approved therapies. This technical guide provides an in-depth exploration of ARS-1620 and its less active enantiomer, ARS-1630, with a focus on the structural and mechanistic basis for their differential activity. We will delve into the concept of atropisomerism, a key feature of this class of inhibitors, and its profound impact on the interaction with the KRAS G12C protein. This guide will further provide detailed experimental protocols for assessing target engagement and downstream signaling inhibition, offering a comprehensive resource for researchers in the field of targeted cancer therapy.

Introduction: The Challenge of Targeting KRAS and the Advent of ARS-1620

For decades, the KRAS oncogene was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep, well-defined binding pockets on its surface. The G12C mutation, present in a significant subset of non-small cell lung, colorectal, and pancreatic cancers, introduces a cysteine residue that has become the Achilles' heel of this notorious oncoprotein. This mutation allows for a novel therapeutic strategy: the development of covalent inhibitors that can irreversibly bind to this mutant cysteine.

ARS-1620 emerged as a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[1] It provided crucial in vivo proof-of-concept that direct targeting of this mutant KRAS was a viable therapeutic strategy, capable of inducing tumor regression.[1] ARS-1620 functions by specifically binding to the inactive, GDP-bound state of KRAS G12C, trapping it in this "off" conformation and thereby preventing its interaction with downstream effectors that drive tumorigenic signaling.[2]

A critical and fascinating aspect of ARS-1620's molecular design is its stereochemistry. ARS-1620 is a chiral molecule, existing as a pair of enantiomers that are non-superimposable mirror images. This chirality, in the form of atropisomerism (axial chirality arising from hindered rotation about a single bond), is fundamental to its biological activity.

Atropisomerism and the Dichotomy of Activity: ARS-1620 vs. This compound

ARS-1620 is specifically the (S)-atropisomer, which is the biologically active enantiomer.[2] Its counterpart, the (R)-atropisomer, is known as this compound and is reported to be significantly less active or inactive.[2] This stark difference in activity underscores the critical importance of stereochemistry in drug design and the precise three-dimensional complementarity required for effective target engagement.

| Compound | Atropisomer | Biological Activity | IC50 (RAS signaling) |

| ARS-1620 | (S)-atropisomer | Active | ~120 nM[2] |

| This compound | (R)-atropisomer | Inactive/Less Active | >1000-fold less potent than ARS-1620 |

The Structural Basis of (S)-ARS-1620's Potency: A Look into the Switch-II Pocket

The high-resolution co-crystal structure of ARS-1620 in complex with KRAS G12C (PDB ID: 5V9U) provides a clear rationale for its potent and selective inhibitory activity.[3] ARS-1620 binds within a cryptic groove on the protein surface known as the Switch-II pocket (S-IIP), which is only accessible in the GDP-bound state.

Key interactions stabilizing the binding of the active (S)-atropisomer include:

-

Covalent Bond Formation: The acrylamide warhead of ARS-1620 forms an irreversible covalent bond with the thiol group of the mutant cysteine at position 12 (Cys12). This anchors the inhibitor in the binding pocket.

-

Hydrogen Bonding Network: The hydroxyl group of the fluorophenol moiety of the (S)-atropisomer is perfectly positioned to form crucial hydrogen bonds with the side chains of residues Arg68, Asp69, and Gln99 of the KRAS G12C protein. This network of interactions is vital for the high-affinity binding of the inhibitor.

-

Hydrophobic Interactions: The quinazoline core and the fluorophenyl ring of ARS-1620 engage in hydrophobic interactions with residues lining the Switch-II pocket, further contributing to its binding affinity.

The Inactivity of (R)-ARS-1630: A Case of Steric Hindrance

While a co-crystal structure of this compound with KRAS G12C is not publicly available, the profound difference in activity can be rationalized by considering the rigid three-dimensional structure of the Switch-II pocket. The atropisomerism of ARS-1620/1630 dictates the spatial orientation of the key interacting moieties.

In the case of the (R)-atropisomer, this compound, the mirror-image configuration would likely result in:

-

Steric Clashes: The fluorophenol group, critical for the hydrogen bonding network, would be oriented in a manner that clashes with the residues of the Switch-II pocket, preventing the inhibitor from adopting the correct binding pose.

-

Misalignment of the Warhead: Even if the molecule could partially enter the pocket, the acrylamide warhead would likely be misaligned with the Cys12 residue, significantly reducing the rate and efficiency of the covalent bond formation.

This highlights that for this class of inhibitors, the precise stereochemical arrangement is not just a matter of optimizing affinity, but a fundamental prerequisite for effective binding and covalent modification of the target.

Downstream Signaling Consequences of Stereoselective Inhibition

The successful binding of ARS-1620 to KRAS G12C has profound consequences on the downstream signaling pathways that drive cancer cell proliferation and survival. By locking KRAS in an inactive state, ARS-1620 prevents the recruitment and activation of effector proteins such as RAF, which in turn blocks the phosphorylation cascade of the MAPK pathway (MEK and ERK).

Experimental Protocols for a Self-Validating System

To rigorously assess the activity and selectivity of KRAS G12C inhibitors like ARS-1620 and its enantiomers, a series of biochemical and cell-based assays are essential. The following protocols provide a framework for a self-validating experimental system.

Chiral Separation of ARS-1620 Enantiomers by HPLC

The first step in studying the differential activity of ARS-1620 and this compound is their physical separation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for this purpose.

Objective: To resolve and quantify the (S) and (R) atropisomers of ARS-1620.

Methodology:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for a wide range of chiral compounds.

-

Mobile Phase Screening:

-

Begin with a normal-phase mobile phase, such as a mixture of n-hexane and a chiral selector like isopropanol or ethanol.

-

Screen different ratios of the mobile phase components to optimize resolution.

-

For basic compounds like ARS-1620, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

-

-

Method Optimization:

-

Adjust the flow rate to balance resolution and run time.

-

Ensure the column temperature is controlled to maintain reproducibility.

-

Monitor the separation using a UV detector at a wavelength where ARS-1620 has strong absorbance.

-

-

Quantification: Once baseline separation is achieved, the relative amounts of each enantiomer can be determined by integrating the peak areas.

Assessment of Target Engagement: KRAS-GTP Pulldown Assay

This assay directly measures the amount of active, GTP-bound KRAS in cells, providing a direct readout of inhibitor efficacy.

Objective: To determine the effect of ARS-1620 and this compound on the levels of active KRAS G12C.

Methodology:

-

Cell Culture and Treatment:

-

Culture a KRAS G12C mutant cell line (e.g., NCI-H358) to 70-80% confluency.

-

Treat cells with varying concentrations of ARS-1620, this compound, and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer containing inhibitors of proteases and phosphatases. The lysis buffer should also contain MgCl2 to maintain the nucleotide binding state of RAS.

-

-

Affinity Precipitation (Pulldown):

-

Incubate the cell lysates with a GST-fusion protein of the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which is immobilized on glutathione-agarose beads. The RBD specifically binds to GTP-bound RAS.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for KRAS.

-

Also, run a parallel western blot on the total cell lysates to determine the total KRAS levels for normalization.

-

-

Analysis:

-

Quantify the band intensities to determine the relative amount of GTP-bound KRAS in each sample. A decrease in the GTP-bound KRAS signal in treated samples compared to the vehicle control indicates inhibitor activity.

-

Evaluation of Downstream Signaling Inhibition: Western Blotting for pMEK and pERK

This assay assesses the functional consequence of KRAS inhibition by measuring the phosphorylation status of key downstream kinases in the MAPK pathway.

Objective: To measure the dose-dependent inhibition of MEK and ERK phosphorylation by ARS-1620 and this compound.

Methodology:

-

Cell Culture and Treatment:

-

Follow the same procedure as for the KRAS-GTP pulldown assay.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated MEK (pMEK) or phosphorylated ERK (pERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against total MEK and total ERK.

-

The ratio of the phosphorylated protein to the total protein provides a normalized measure of signaling inhibition.

-

Conclusion and Future Perspectives

The study of ARS-1620 and its inactive enantiomer, this compound, provides a compelling illustration of the paramount importance of stereochemistry in the design of targeted therapies. The atropisomeric nature of this class of KRAS G12C inhibitors dictates their ability to fit into the Switch-II pocket and form the critical covalent bond with Cys12. The dramatic loss of activity observed with the (R)-atropisomer underscores the exquisite three-dimensional precision required for effective inhibition.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of KRAS G12C inhibitors, enabling researchers to dissect target engagement, downstream signaling effects, and the impact of stereochemistry on drug activity. As the field moves towards developing next-generation KRAS inhibitors to overcome resistance and target other mutations, the foundational principles of stereospecificity and rigorous mechanistic evaluation, as exemplified by the study of ARS-1620 and this compound, will remain central to the discovery of more effective and selective cancer therapeutics.

References

ARS-1630 role in inhibiting oncogenic signaling

An In-Depth Technical Guide to the Role of the ARS-1620/1630 Scaffold in Inhibiting Oncogenic Signaling

Abstract

For decades, the Kirsten Rat Sarcoma (KRAS) oncoprotein was deemed "undruggable" due to its picomolar affinity for GTP and a smooth, pocket-less surface. The discovery of a specific mutation, G12C, which introduces a reactive cysteine residue, presented a novel therapeutic vulnerability. This guide provides a detailed technical examination of the ARS-1620/1630 chemical scaffold, a pioneering class of covalent inhibitors that validated the direct and selective targeting of KRAS G12C. We will dissect its core mechanism of action, its profound impact on downstream oncogenic signaling pathways, and the key experimental workflows required to characterize its activity from biochemical validation to preclinical in vivo models. This document serves as a foundational reference for professionals engaged in the research and development of targeted cancer therapies.

The KRAS G12C Challenge: A Historic Hurdle and a New Opportunity

The RAS family of small GTPases (KRAS, NRAS, HRAS) function as critical molecular switches in cellular signaling.[1] In their active, GTP-bound state, they engage with downstream effectors to drive pathways controlling cellular proliferation, survival, and differentiation.[2] Oncogenic mutations, most commonly at codon 12, impair GTP hydrolysis, locking RAS in a constitutively active state and promoting uncontrolled cell growth.[1][3] The KRAS G12C mutation, prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer, substitutes glycine with a cysteine, creating a unique, druggable nucleophile.[4][5]

The development of the ARS chemical scaffold, including the tool compound ARS-853 and its optimized successor ARS-1620, represented a landmark achievement.[3][6][7] These molecules established that direct, covalent inhibition of KRAS G12C was a viable therapeutic strategy, paving the way for FDA-approved drugs like sotorasib and adagrasib.[8][9] This guide focuses on the principles demonstrated by this pioneering scaffold, primarily referencing the potent ARS-1620, of which ARS-1630 is a less active enantiomer.[10]

Core Mechanism: Covalent Trapping of the Inactive State

The inhibitory action of the ARS-1620/1630 scaffold is exquisitely specific, relying on two key features of KRAS G12C biology: the presence of the mutant cysteine and the dynamic cycling between active (GTP-bound) and inactive (GDP-bound) states.

The inhibitor operates by:

-

Targeting the Inactive Conformation: ARS-1620 can only bind to KRAS G12C when it is in the inactive, GDP-bound state.[6][11][12] In this conformation, a transient allosteric pocket, known as the Switch-II pocket (S-IIP), becomes accessible next to the Cysteine-12 residue.[11][13][14]

-

Irreversible Covalent Bonding: The inhibitor possesses an electrophilic acrylamide "warhead" that forms an irreversible covalent bond with the nucleophilic thiol group of Cysteine-12.[12][15]

-

Locking KRAS in the "Off" State: This covalent modification traps the KRAS G12C protein in its inactive GDP-bound state.[12][16] By doing so, it prevents the subsequent binding of GTP, which is essential for its activation and interaction with downstream effector proteins.[12] This mechanism is critically dependent on the intrinsic GTPase activity of KRAS G12C, which allows it to cycle back to the inhibitable GDP-bound form.[2][12]

Attenuation of Downstream Oncogenic Signaling

By locking KRAS G12C in an inactive state, ARS-1620 effectively severs the connection to its primary downstream oncogenic signaling cascades: the MAPK and PI3K/AKT pathways.

-

MAPK Pathway (RAF-MEK-ERK): This is a canonical pathway driving cell proliferation. Active KRAS-GTP recruits and activates RAF kinases, initiating a phosphorylation cascade that activates MEK, which in turn activates ERK.[2] ARS-1620-mediated inhibition prevents RAF engagement, leading to a dose-dependent reduction in the phosphorylation of MEK and ERK.[3][6]

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. KRAS-GTP also binds to and activates phosphoinositide 3-kinase (PI3K), leading to the activation of AKT and its downstream effector mTOR.[12][17] Inhibition of KRAS G12C by ARS-1620 consequently suppresses the phosphorylation of AKT and downstream targets like S6 ribosomal protein.[3][6]

Validating Efficacy: Key Experimental Workflows

A multi-faceted approach involving biochemical, cell-based, and in vivo assays is required to comprehensively characterize the activity of a KRAS G12C inhibitor like ARS-1620.

Biochemical Assays: Confirming Direct Target Engagement

Biochemical assays are essential for confirming direct binding to the target protein and quantifying the inhibitor's potency in a cell-free system.[18][19]

Objective: To measure the rate of covalent modification and the inhibition of nucleotide exchange.

Example Protocol: TR-FRET Nucleotide Exchange Assay This assay directly measures the ability of KRAS G12C to exchange GDP for GTP, a process that is blocked by the covalent inhibitor.[20]

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the binding of a fluorescently labeled GTP analog to KRAS G12C. Inhibition of this process by ARS-1620 results in a decreased FRET signal.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare recombinant KRAS G12C protein, a fluorescent GTP analog (e.g., BODIPY-GTP), and the inhibitor (ARS-1620) at various concentrations.

-

Incubation: In a microplate, incubate KRAS G12C with varying concentrations of ARS-1620 for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate Exchange: Add a mixture of the fluorescent GTP analog and a nucleotide exchange factor (e.g., SOS1) to all wells to initiate the exchange reaction.

-

Signal Detection: Read the plate on a TR-FRET-capable plate reader at multiple time points.

-

Data Analysis: Calculate the rate of nucleotide exchange for each inhibitor concentration. Plot the inhibition data against the log of the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce the exchange rate by 50%.[20][21]

-

Cell-Based Assays: Assessing Cellular Potency and Pathway Inhibition

Cell-based assays are critical for determining if the inhibitor can penetrate the cell membrane, engage its target in a complex cellular environment, and produce the desired biological effect.[22][23]

Objective: To determine the potency of ARS-1620 in suppressing the proliferation and viability of KRAS G12C-mutant cancer cells.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP correlates with a loss of cell viability.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed KRAS G12C-mutant cells (e.g., NCI-H358) and KRAS wild-type control cells (e.g., A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of ARS-1620 (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal from the available ATP.

-

Signal Detection: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition). Comparing the GI50 values between mutant and wild-type cells demonstrates selectivity.

-

Objective: To visually confirm that ARS-1620 inhibits the phosphorylation of key downstream effectors like ERK and AKT.

-

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of total and phosphorylated proteins. A reduction in the phospho-protein signal relative to the total protein signal indicates pathway inhibition.

-

Step-by-Step Methodology:

-

Cell Treatment & Lysis: Plate KRAS G12C-mutant cells and treat with ARS-1620 at various concentrations for a short duration (e.g., 2-4 hours). Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Compare the intensity of the p-ERK and p-AKT bands in treated samples to the untreated control. A dose-dependent decrease demonstrates target engagement and pathway inhibition.[3][6]

-

In Vivo Models: Evaluating Preclinical Anti-Tumor Efficacy

In vivo studies are the definitive preclinical step to determine if an inhibitor's cellular activity translates into anti-tumor efficacy in a living organism.[11]

Objective: To assess the ability of ARS-1620 to inhibit tumor growth in a mouse xenograft model.

-

Principle: Human KRAS G12C-mutant cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor volume is monitored over time to assess efficacy.

-

Step-by-Step Methodology:

-

Model Establishment: Subcutaneously inject KRAS G12C-mutant cells (e.g., NCI-H358) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer ARS-1620 orally once daily to the treatment group. Administer a vehicle-only solution to the control group.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint and Analysis: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the study's end, euthanize the animals and excise the tumors.

-

Data Evaluation: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the drug's efficacy. The study provides crucial in vivo evidence that the compound can achieve sufficient exposure to inhibit mutant KRAS and induce tumor regression.[11]

-

Quantitative Data Summary

The following tables summarize representative data for the ARS-1620 inhibitor, demonstrating its potency and selectivity.

Table 1: Cellular Potency of ARS-1620

| Cell Line | KRAS Mutation Status | GI50 (µM) | Citation(s) |

|---|---|---|---|

| NCI-H358 | G12C | ~0.1 - 1.0 | [3][6] |

| MIA PaCa-2 | G12C | ~0.1 - 1.0 | [3] |

| A549 | G12S | >10 | [3][6] |

| HCT116 | G13D | >10 |[11] |

Table 2: In Vivo Efficacy of ARS-1620 in NCI-H358 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | Outcome | Citation(s) |

|---|---|---|---|---|

| Vehicle Control | N/A | 0% | Progressive Growth | [11] |

| ARS-1620 | 100 | >90% | Tumor Regression |[11] |

Conclusion and Future Perspective

The ARS-1620/1630 scaffold was a seminal discovery in oncology drug development. It provided the first compelling in vivo proof-of-concept that directly and selectively targeting the KRAS G12C mutant was not only possible but therapeutically effective.[11] The mechanistic insights and experimental validation strategies pioneered with this compound series laid the critical groundwork for the development of next-generation inhibitors that have now become standard-of-care treatments for patients with KRAS G12C-mutated cancers.[8][9][24] Understanding the core principles of its action—covalent modification of the GDP-bound state and subsequent blockade of downstream signaling—remains fundamental for any researcher entering the field of targeted RAS therapies.

References

- 1. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]

- 4. mdpi.com [mdpi.com]

- 5. KRAS G12C fragment screening renders new binding pockets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The current state of the art and future trends in RAS-targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress on Covalent Inhibition of KRAS(G12C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PI3K signaling in cancer: beyond AKT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. bioagilytix.com [bioagilytix.com]

- 23. news-medical.net [news-medical.net]

- 24. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of ARS-1630: A Technical Guide for Researchers

A deep dive into the preclinical assessment of a novel KRAS G12C inhibitor, providing a framework for its evaluation and contextualizing its potential within the landscape of targeted cancer therapies.

Introduction: The Challenge of Targeting KRAS and the Advent of G12C Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival. For decades, KRAS was considered an "undruggable" target in oncology due to its high affinity for GTP and the absence of discernible binding pockets. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12C mutation—a glycine-to-cysteine substitution at codon 12—being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.

The discovery of a switch-II pocket on the KRAS G12C mutant protein has revolutionized the field, enabling the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine. This groundbreaking approach has led to the approval of drugs like sotorasib and adagrasib, validating KRAS G12C as a tractable therapeutic target. This guide focuses on the preliminary efficacy studies of ARS-1630, a novel KRAS G12C inhibitor, providing a technical framework for its preclinical evaluation. This compound is recognized as a less active enantiomer of ARS-1620, another well-characterized KRAS G12C inhibitor.[1] Understanding the preclinical profile of this compound is crucial for defining its potential utility, whether as a therapeutic candidate or a research tool.

The KRAS G12C Signaling Pathway: A Rationale for Targeted Inhibition

The KRAS G12C mutation locks the protein in a constitutively active, GTP-bound state, leading to the persistent activation of downstream oncogenic signaling cascades. The two primary pathways implicated in KRAS-driven tumorigenesis are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

-

The MAPK Pathway: Activated KRAS recruits and activates RAF kinases, initiating a phosphorylation cascade that culminates in the activation of ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and regulates the expression of genes involved in cell proliferation, differentiation, and survival.

-

The PI3K-AKT-mTOR Pathway: KRAS can also activate phosphoinositide 3-kinase (PI3K), which in turn activates AKT. Activated AKT (p-AKT) promotes cell survival by inhibiting apoptosis and stimulates protein synthesis and cell growth through the mTOR pathway.

The central role of these pathways in KRAS G12C-mediated oncogenesis provides a clear rationale for the development of inhibitors like this compound. By covalently binding to the mutant cysteine and locking KRAS G12C in an inactive GDP-bound state, these inhibitors aim to abrogate downstream signaling and halt tumor progression.

Figure 1: Simplified diagram of the KRAS G12C signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy Assessment: A Multi-faceted Approach

Evaluating the preliminary efficacy of a novel KRAS G12C inhibitor like this compound requires a systematic and multi-pronged approach, encompassing both in vitro and in vivo studies. The following sections detail the core experimental workflows and the rationale behind them.

In Vitro Efficacy Studies

1. Cell Viability Assays: Quantifying Cytotoxicity

The initial step in assessing the efficacy of this compound is to determine its ability to inhibit the proliferation of cancer cell lines harboring the KRAS G12C mutation.

Experimental Protocol: Luminescent Cell Viability Assay

-

Cell Seeding: Seed KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the cells and incubate for 72 hours.

-

Lysis and Luminescence Measurement: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[2][3]

-

Data Analysis: Measure luminescence using a plate reader and plot the signal against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

Rationale: This assay provides a quantitative measure of the cytotoxic or cytostatic effect of this compound on KRAS G12C-dependent cancer cells. A low IC50 value indicates high potency.

Table 1: Representative In Vitro Cell Viability Data for KRAS G12C Inhibitors

| Compound | Cell Line | KRAS Mutation | IC50 (nM) |

| This compound | NCI-H358 | G12C | [Data to be determined] |

| This compound | MIA PaCa-2 | G12C | [Data to be determined] |

| Sotorasib | NCI-H358 | G12C | ~5 |

| Adagrasib | NCI-H358 | G12C | ~10 |

2. Western Blot Analysis: Probing Pathway Inhibition

To confirm that the observed reduction in cell viability is due to on-target inhibition of the KRAS signaling pathway, Western blot analysis is performed to measure the phosphorylation status of key downstream effectors.

Experimental Protocol: Western Blot for p-ERK and p-AKT

-

Cell Treatment and Lysis: Treat KRAS G12C mutant cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. Subsequently, use corresponding secondary antibodies conjugated to horseradish peroxidase (HRP).

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[4][5] The ratio of phosphorylated to total protein is calculated to assess the degree of pathway inhibition.

Rationale: A dose-dependent decrease in the levels of p-ERK and p-AKT following treatment with this compound provides direct evidence of on-target activity and inhibition of the MAPK and PI3K-AKT pathways, respectively.

Figure 2: Experimental workflow for Western blot analysis to validate KRAS pathway inhibition.

In Vivo Efficacy Studies

1. Tumor Xenograft Models: Assessing Antitumor Activity in a Living System

To evaluate the therapeutic potential of this compound in a more complex biological environment, in vivo studies using tumor xenograft models are essential.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

-

Tumor Implantation: Subcutaneously implant human KRAS G12C mutant cancer cells into immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.[6][7]

-

Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK) and histological evaluation.

Rationale: This model allows for the assessment of this compound's ability to inhibit tumor growth in a living organism, providing insights into its bioavailability, tolerability, and overall in vivo efficacy.

Figure 3: Workflow for a typical in vivo tumor xenograft study.

Table 2: Representative In Vivo Efficacy Data for a KRAS G12C Inhibitor

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 | - |

| This compound (Dose X) | [Data to be determined] | [Data to be determined] |

| Adagrasib (100 mg/kg) | 350 | 77% |

Mechanisms of Resistance and Future Directions

Despite the initial success of KRAS G12C inhibitors, the development of both intrinsic and acquired resistance remains a significant clinical challenge. Understanding these mechanisms is crucial for developing strategies to overcome them and improve patient outcomes.

Key Resistance Mechanisms:

-

Reactivation of the MAPK Pathway: Feedback reactivation of wild-type RAS or upstream receptor tyrosine kinases (RTKs) can bypass the inhibition of KRAS G12C.

-

Activation of Parallel Signaling Pathways: Upregulation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, can sustain cell proliferation and survival.

-

Acquired Mutations: Secondary mutations in KRAS or other downstream signaling components can confer resistance to G12C inhibitors.

Future Strategies:

-

Combination Therapies: Combining KRAS G12C inhibitors with inhibitors of other key signaling nodes, such as SHP2, SOS1, or downstream effectors like MEK and ERK, is a promising approach to overcome resistance.

-

Targeting the Tumor Microenvironment: Investigating the interplay between KRAS G12C inhibition and the immune system may open new avenues for combination immunotherapies.

-

Development of Next-Generation Inhibitors: The development of novel inhibitors that can overcome known resistance mutations or target both the active and inactive states of KRAS G12C is an active area of research.

Conclusion

The preliminary efficacy studies of this compound, guided by the principles and protocols outlined in this technical guide, will provide a comprehensive preclinical data package to inform its future development. By systematically evaluating its in vitro potency, on-target pathway modulation, and in vivo antitumor activity, researchers can ascertain the therapeutic potential of this compound and its place in the evolving landscape of KRAS-targeted therapies. The insights gained from these studies will not only be critical for the progression of this compound but will also contribute to the broader understanding of KRAS G12C biology and the ongoing efforts to conquer this formidable oncogenic driver.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

ARS-1630 as a Tool Compound for KRAS Research: An In-depth Technical Guide

Introduction: The "Undruggable" Target and the Dawn of Covalent Inhibition

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology. As the most frequently mutated oncogene, particularly in lung, colorectal, and pancreatic cancers, KRAS mutations lock the protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival. The G12C mutation, where glycine is replaced by cysteine at codon 12, accounts for a significant subset of these mutations and presented a unique opportunity. The presence of a reactive cysteine residue paved the way for the development of covalent inhibitors, a groundbreaking approach to directly targeting this notorious oncoprotein.

ARS-1630, and its more active enantiomer ARS-1620, were pivotal in demonstrating the feasibility of this strategy. While not a clinical candidate itself, this compound has become an indispensable tool compound in KRAS research. It allows for the precise interrogation of KRAS G12C-dependent signaling, the investigation of resistance mechanisms, and the preclinical evaluation of combination therapies. This guide provides an in-depth technical overview of this compound, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo settings, designed for researchers, scientists, and drug development professionals.

Mechanism of Action: Covalent Trapping of the Inactive State

This compound is an allele-specific covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant. Its mechanism relies on the dynamic cycling of KRAS between its active GTP-bound and inactive GDP-bound conformations. A transient "Switch II" pocket (S-IIP) is accessible only in the GDP-bound state. This compound binds non-covalently to this pocket and then forms an irreversible covalent bond with the thiol group of Cysteine-12. This covalent modification locks KRAS G12C in its inactive state, preventing the exchange of GDP for GTP and thereby abrogating downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[1][2]

Caption: Mechanism of this compound action on the KRAS G12C signaling pathway.

In Vitro Characterization of this compound Activity

Assessment of Downstream Signaling Inhibition by Western Blot

A primary method to confirm the biological activity of this compound is to measure the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.

Experimental Workflow:

Caption: Western blot workflow to assess KRAS pathway inhibition.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.[3]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[3]

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.[3]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH) overnight at 4°C.[3][4]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

-

Cell Viability and Proliferation Assays

To quantify the anti-proliferative effects of this compound, standard cell viability assays can be employed.

Detailed Protocol (Resazurin Assay):

-

Cell Seeding:

-

Seed KRAS G12C mutant cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

-

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

-

Table 1: Representative IC50 Values for KRAS G12C Inhibitors

| Cell Line | KRAS G12C Inhibitor | IC50 (µM) |

| NCI-H358 | ARS-1620 | 0.4 |

| SW1573 | Sotorasib | >10 |

| H23 | Sotorasib | ~1.0 |

| NCI-H358 | Adagrasib | 0.01 |

Note: Data for ARS-1620 and other inhibitors are provided for comparative context.[7][8] Researchers should determine the IC50 of this compound in their specific cell line of interest.

Target Engagement: KRAS-GTP Pulldown Assay

This assay directly measures the inhibition of KRAS activation by quantifying the amount of active, GTP-bound KRAS.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Treat and lyse cells as described for the Western blot protocol.

-

-

Affinity Precipitation of GTP-bound KRAS:

-

Elution and Detection:

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blotting using a KRAS-specific antibody.

-

-

Data Analysis:

-

Compare the amount of GTP-bound KRAS in this compound-treated samples to control samples. A significant reduction indicates successful target engagement and inhibition of KRAS activation.

-

In Vivo Evaluation of this compound

Preclinical in vivo models are crucial for assessing the therapeutic potential and pharmacokinetic/pharmacodynamic properties of KRAS inhibitors.

Xenograft Tumor Model

Experimental Workflow:

Caption: In vivo xenograft study workflow.

Detailed Protocol:

-

Animal Model:

-

Use immunocompromised mice (e.g., athymic nude or NSG mice).[11]

-

-

Tumor Cell Implantation:

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Dosing and Administration:

-

Prepare this compound in a suitable vehicle for oral administration (e.g., a solution containing PEG300, Tween-80, and saline).

-

Administer this compound or vehicle to the respective groups daily via oral gavage. The dosage will need to be optimized, but studies with similar compounds have used doses in the range of 50 mg/kg.[12]

-

-

Monitoring and Endpoint:

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

The study endpoint may be a pre-determined tumor volume or signs of morbidity.

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) to assess efficacy.

-

Collect tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.

-

Table 2: Example In Vivo Study Design

| Parameter | Description |

| Animal Model | Athymic Nude Mice |

| Cell Line | NCI-H358 (KRAS G12C) |

| Implantation | Subcutaneous, 2 x 10^6 cells in Matrigel |

| Treatment Groups | 1. Vehicle (e.g., PEG300/Tween-80/Saline) 2. This compound (e.g., 50 mg/kg) |

| Administration | Oral gavage, once daily |

| Primary Endpoint | Tumor Growth Inhibition (TGI) |

| Secondary Endpoints | Body weight change, p-ERK levels in tumor tissue |

Conclusion and Future Directions

This compound has been instrumental in validating KRAS G12C as a druggable target. As a tool compound, it remains highly valuable for:

-

Dissecting Resistance Mechanisms: Investigating how cancer cells adapt and become resistant to KRAS G12C inhibition.[13]

-

Evaluating Combination Strategies: Identifying synergistic effects with other targeted therapies (e.g., inhibitors of EGFR, SHP2, or mTOR) to overcome resistance.

-

Basic Research: Elucidating the complex biology of KRAS G12C-driven cancers.

The protocols and methodologies outlined in this guide provide a robust framework for utilizing this compound to its full potential in advancing our understanding of KRAS-mutant cancers and developing more effective therapeutic strategies.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Advent of Covalent KRAS Inhibitors: A Technical Guide to Drugging the Undruggable

For nearly four decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein was the poster child of "undruggable" cancer targets.[1][2] As one of the earliest identified driver oncogenes, its central role in promoting uncontrolled cell growth, proliferation, and survival made it a high-priority target.[3][4][5] However, its smooth surface, lacking deep pockets for small molecules to bind, and its picomolar affinity for its activating ligand, GTP, presented formidable challenges to drug developers.[6][7] This guide provides an in-depth technical overview of the groundbreaking discovery and development of covalent inhibitors targeting the KRAS G12C mutation, a pivotal achievement that has reshaped the landscape of precision oncology.

The KRAS Conundrum: A Master Switch Stuck "On"

KRAS belongs to the RAS superfamily of small GTPases, which act as critical molecular switches in cellular signal transduction.[8][9] These proteins cycle between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[10] This cycling is tightly regulated by two groups of proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP to activate KRAS, and GTPase Activating Proteins (GAPs), which enhance KRAS's intrinsic ability to hydrolyze GTP back to GDP, thus inactivating it.[9][11]

When activated, KRAS engages with a multitude of downstream effector proteins, triggering several pro-growth signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][11] Mutations in the KRAS gene, found in approximately 25% of all human tumors, disrupt this delicate balance.[12][13] These mutations, typically occurring at codons 12, 13, or 61, impair the protein's ability to hydrolyze GTP, locking it in a constitutively active, "on" state and driving incessant downstream signaling that leads to tumorigenesis.[7][14]

Signaling Pathway Overview

The diagram below illustrates the central role of KRAS in cellular signaling and how its mutational activation drives oncogenic pathways.

Caption: The KRAS signaling cascade and the impact of oncogenic mutations.

A Chink in the Armor: The G12C Mutation and the Switch-II Pocket

The KRAS G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in about 13% of non-small cell lung cancers (NSCLC), 4% of colorectal cancers, and a smaller fraction of other tumors.[15][16] For years, this mutant, like others, was considered intractable.

A paradigm shift occurred in 2013 when the laboratory of Kevan Shokat at the University of California, San Francisco, reported a landmark discovery.[17][18] Using a disulfide-fragment-based screening approach, they identified a previously unappreciated allosteric pocket, termed the Switch-II Pocket (S-IIP), which is present when KRAS G12C is in its inactive, GDP-bound state.[6][18] Crucially, the mutated cysteine residue at position 12 was found to be accessible within this pocket. This discovery provided the "Achilles' heel" that researchers had been seeking: a reactive nucleophile (the cysteine thiol) situated within a defined binding pocket, creating an opportunity for the rational design of targeted covalent inhibitors.[17][19]

The strategy was elegant yet powerful: develop small molecules that could non-covalently bind to the S-IIP and position an electrophilic "warhead" to form a permanent, covalent bond with the Cys12 residue.[16][19] This irreversible modification would lock the KRAS G12C protein in its inactive GDP-bound state, preventing its reactivation and shutting down downstream oncogenic signaling.[15][19]

Mechanism of Covalent Inhibition

The following diagram illustrates the targeted covalent inhibition strategy for KRAS G12C.

Caption: Mechanism of action for KRAS G12C covalent inhibitors.

From Concept to Clinic: The Rise of Sotorasib and Adagrasib

The discovery of the S-IIP sparked intense drug discovery efforts. These culminated in the development and FDA approval of the first two covalent KRAS G12C inhibitors: sotorasib (AMG 510) and adagrasib (MRTX849).[1][20]

-